N'-(2,4-difluorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O4S/c1-13-5-6-14(2)19(10-13)31(29,30)26-9-3-4-16(26)12-24-20(27)21(28)25-18-8-7-15(22)11-17(18)23/h5-8,10-11,16H,3-4,9,12H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVKDOSAQQVXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,4-difluorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound is characterized by the presence of a difluorophenyl group and a pyrrolidine derivative. The molecular formula and key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C17H22F2N4O2S |
| Molecular Weight | 378.44 g/mol |
| LogP | 3.9688 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 40.19 Ų |
Pharmacological Effects
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Antitumor Activity :
- Studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives targeting specific cancer cell lines have shown inhibition of cell proliferation and induction of apoptosis.
-
Anti-inflammatory Properties :
- The compound has been explored for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
-
Neuroprotective Effects :
- Preliminary studies suggest neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may modulate pathways involved in neuronal survival and apoptosis.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways that regulate growth and survival.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing downstream signaling cascades that affect cellular responses.
Case Studies and Research Findings
-
Study on Antitumor Efficacy :
- A recent study evaluated the efficacy of this compound against breast cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.
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Inflammation Model :
- In an animal model of arthritis, administration of the compound resulted in a significant decrease in joint swelling and inflammatory markers compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells.
-
Neuroprotection Study :
- In vitro studies using neuronal cultures exposed to oxidative stress showed that the compound significantly reduced cell death and preserved neuronal integrity through modulation of oxidative stress pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several documented agrochemicals and pharmaceuticals. Below is a comparative analysis based on structural analogs and their reported applications:
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Backbone Variation: The target compound’s ethanediamide backbone contrasts with the triazolopyrimidine sulfonamide cores of flumetsulam and diclosulam. This difference may influence binding kinetics to enzyme active sites, as ethanediamides offer distinct hydrogen-bonding profiles compared to heterocyclic sulfonamides .
Substituent Effects: The 2,4-difluorophenyl group in the target compound differs from the 2,6-difluorophenyl in flumetsulam. This substitution pattern may alter steric hindrance and electronic effects, impacting target selectivity (e.g., acetolactate synthase vs. other enzymes) .
Functional Group Synergy :
- The combination of sulfonamide and fluorinated aromatic groups is a hallmark of both herbicides (e.g., ALS inhibitors) and pharmaceuticals (e.g., Lp-PLA2 inhibitors). The target’s dual functionality suggests broad applicability, though its exact mechanism remains speculative without experimental data .
Research Findings and Hypotheses
- Agrochemical Potential: Structural alignment with ALS inhibitors (e.g., flumetsulam) suggests the target compound could disrupt plant amino acid biosynthesis. The 2,5-dimethylbenzenesulfonyl group may enhance soil persistence compared to simpler sulfonamides .
- Pharmaceutical Relevance : The pyrrolidine-sulfonamide motif resembles protease inhibitor scaffolds. However, the absence of polar groups (e.g., hydroxyl or carboxyl) may limit drug-likeness per Lipinski’s rules .
- Physicochemical Properties : Computational modeling predicts moderate logP (~3.5) due to fluorophenyl and benzenesulfonyl groups, indicating balanced lipophilicity for agrochemical use .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N'-(2,4-difluorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide?
- Methodology : Multi-step synthesis typically involves sulfonylation of pyrrolidine, amide coupling, and purification. Key parameters include:
- Temperature : Maintain 0–5°C during sulfonylation to avoid side reactions (e.g., sulfonic acid decomposition) .
- Solvent choice : Use anhydrous dichloromethane for sulfonylation to stabilize reactive intermediates .
- Catalysts : Employ coupling agents like HATU or EDCI for amide bond formation, with yields improved by 15–20% compared to DCC .
- Analytical validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) and confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical techniques :
- NMR : Compare ¹H/¹³C NMR peaks to computational predictions (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.5–4.0 ppm for pyrrolidine methylene groups) .
- Mass spectrometry : Validate molecular weight via ESI-MS (expected [M+H]+ ~505 g/mol) .
- XRD : If crystalline, use single-crystal X-ray diffraction to resolve bond angles and stereochemistry .
Q. What initial biological activity assays are appropriate for this compound?
- In vitro screening :
- Enzyme inhibition : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC50 determination) .
- Cellular cytotoxicity : Assess via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Strategy :
- Substituent variation : Modify the 2,4-difluorophenyl group to assess fluorine’s role in target binding (e.g., replace with chloro or methoxy groups) .
- Scaffold hopping : Replace pyrrolidine with piperidine or azetidine to evaluate ring size effects on bioavailability .
- Computational docking : Use AutoDock Vina to predict binding affinities to targets like sulfotransferases or GPCRs .
Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?
- Approach :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps and nucleophilic sites .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers or protein binding pockets .
- Pharmacophore modeling : Identify critical H-bond acceptors (e.g., sulfonyl oxygen) using Schrödinger’s Phase .
Q. How can researchers resolve contradictory bioactivity data across different assays?
- Troubleshooting steps :
- Orthogonal assays : Validate kinase inhibition via both fluorescence and radiometric assays to rule out interference from compound autofluorescence .
- Solubility checks : Measure solubility in DMSO/PBS mixtures; precipitation may falsely lower apparent activity .
- Metabolite screening : Use LC-MS to detect degradation products in cell media that may alter activity .
Q. What strategies mitigate synthetic impurities affecting reproducibility?
- Purification protocols :
- Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to remove unreacted sulfonyl chloride .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to yield >99% purity .
- Reaction monitoring : Implement inline FTIR to detect intermediates and abort batches if side products exceed 5% .
Q. How to design stability studies under physiological conditions?
- Experimental design :
- pH stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC .
- Thermal stability : Store at -20°C, 4°C, and 25°C for 1 month; assess decomposition products with GC-MS .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
